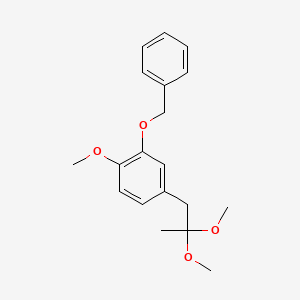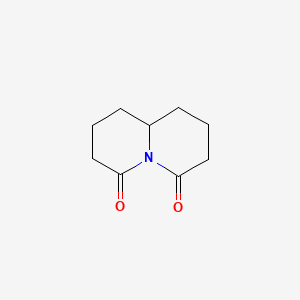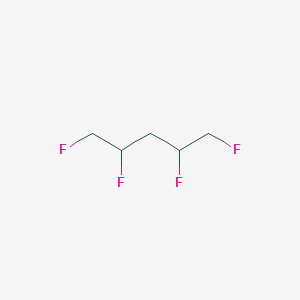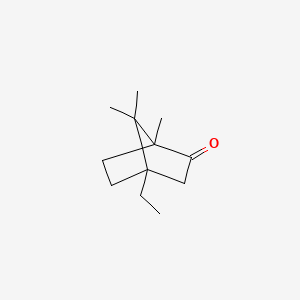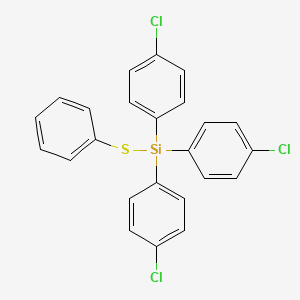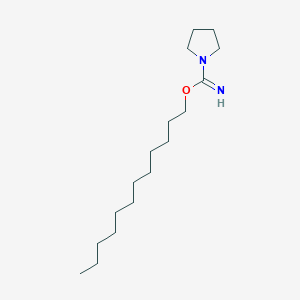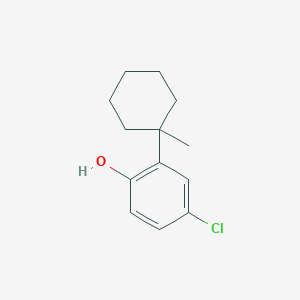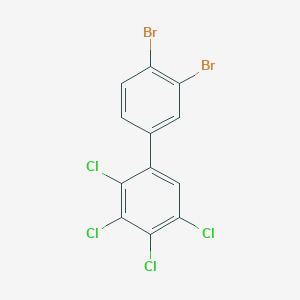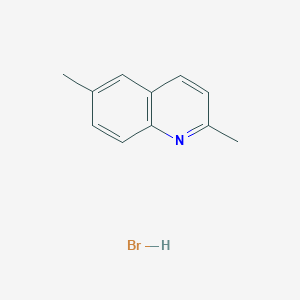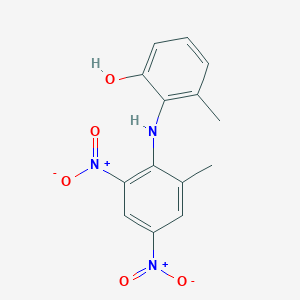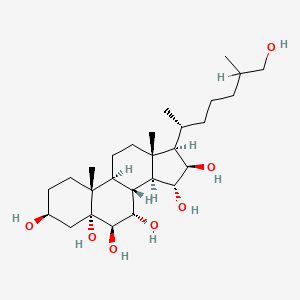
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol: is a complex polyhydroxylated steroid. This compound is derived from cholestane, a saturated hydrocarbon that forms the backbone of many steroids. The multiple hydroxyl groups attached to the cholestane structure make it a highly functionalized molecule, which can be of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol typically involves multiple steps of hydroxylation and protection-deprotection strategies. The starting material is often cholestane or a closely related derivative. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Protection-Deprotection: Protecting groups like tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) ethers are used to protect hydroxyl groups during intermediate steps and are later removed under acidic or basic conditions.
Oxidation and Reduction: Selective oxidation and reduction reactions are employed to achieve the desired stereochemistry at each hydroxylated position.
Industrial Production Methods
Industrial production of such a complex molecule is challenging and often not feasible on a large scale due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in biotechnological methods, such as enzyme-catalyzed reactions, may offer more efficient and scalable production routes in the future.
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, OsO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, TsCl
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these functional groups back to hydroxyls.
Applications De Recherche Scientifique
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polyhydroxylated steroids and to develop new synthetic methodologies.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5beta-Cholestane-3alpha,7alpha,26-triol
- 5alpha-cholestane-3beta,5,6beta-triol
- Cholesterol-5,6-oxide hydrolase
Uniqueness
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol is unique due to its high degree of hydroxylation and specific stereochemistry, which can result in distinct biological activities and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
93368-85-5 |
|---|---|
Formule moléculaire |
C27H48O7 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
(3S,5R,6R,7S,8R,9S,10R,13R,14S,15R,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,7,15,16-hexol |
InChI |
InChI=1S/C27H48O7/c1-14(13-28)6-5-7-15(2)19-22(31)23(32)20-18-17(9-10-25(19,20)3)26(4)11-8-16(29)12-27(26,34)24(33)21(18)30/h14-24,28-34H,5-13H2,1-4H3/t14?,15-,16+,17+,18-,19+,20-,21+,22-,23-,24-,25-,26-,27+/m1/s1 |
Clé InChI |
OUIDDJQSHXRSHT-SCSYQTAYSA-N |
SMILES isomérique |
C[C@H](CCCC(C)CO)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)O)C)O)O |
SMILES canonique |
CC(CCCC(C)C1C(C(C2C1(CCC3C2C(C(C4(C3(CCC(C4)O)C)O)O)O)C)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)

